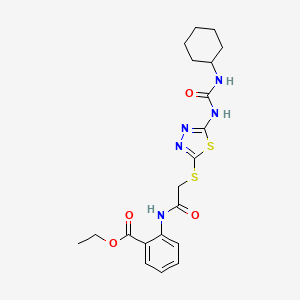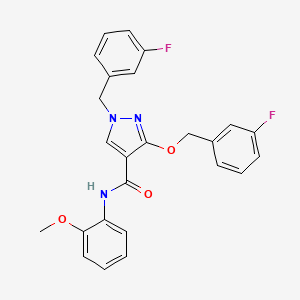![molecular formula C16H18N4OS B2505779 4-((4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)-5-methylisoxazole CAS No. 2034339-57-4](/img/structure/B2505779.png)
4-((4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)-5-methylisoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "4-((4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)-5-methylisoxazole" is a synthetic molecule that appears to be related to a class of compounds with potential biological activity. The benzo[d]isothiazole moiety is a common feature in molecules that have been studied for their antimicrobial and antitubercular properties, as well as their interactions with various biological targets such as 5-HT receptors and DNA gyrase enzymes .
Synthesis Analysis
The synthesis of related compounds typically involves multiple steps, including the formation of the piperazine ring, attachment of the benzo[d]isothiazole or benzo[d]isoxazole group, and further functionalization. For instance, a series of molecules with the piperazin-1-yl benzo[d]isothiazole structure were synthesized through molecular hybridization, combining a thiazole aminopiperidine core with a carbamide side chain . Similarly, novel analogues with the benzo[d]isoxazol-3-yl piperazin-1-yl moiety were synthesized and characterized, indicating a multi-step synthetic process .
Molecular Structure Analysis
The molecular structure of such compounds is often confirmed using various spectroscopic techniques, including single crystal X-ray diffraction (SCXRD), which provides detailed information about the arrangement of atoms within the crystal lattice. Additionally, Density Functional Theory (DFT) studies can be used to predict the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are important for understanding the reactivity of the molecule .
Chemical Reactions Analysis
The benzo[d]isothiazol-3-yl and benzo[d]isoxazol-3-yl moieties in these compounds are likely to be involved in their biological activity. These structures can interact with biological targets, such as the DNA gyrase enzyme in Mycobacterium tuberculosis, leading to inhibition of the enzyme's activity. The specific interactions and orientation of these molecules within the active site of the target enzymes can be investigated using molecular docking studies .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as solubility, stability, and reactivity, are influenced by their molecular structure. The presence of the piperazine ring and the benzo[d]isothiazol or benzo[d]isoxazole groups can affect the overall polarity, hydrogen bonding capability, and electronic distribution within the molecule. These properties are crucial for the compound's biological activity and pharmacokinetic profile. The antimicrobial activity of these compounds has been evaluated in vitro, and their activity can be correlated with the energy difference between the HOMO and LUMO levels obtained from DFT studies .
Scientific Research Applications
Antipsychotic Potential
A study discussed the synthesis of novel cyclic benzamides, including derivatives structurally related to the compound , evaluating their potential as atypical antipsychotic agents. These compounds showed promising in vitro affinities for dopamine D2 and serotonin 5-HT2 receptors, and some derivatives demonstrated significant in vivo potency without a high propensity for extrapyramidal side effects, suggesting their utility in treating schizophrenia (Norman et al., 1994).
Antitubercular Activity
Research into novel 3-(4-((substituted-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl/1,4-diazepan-1-yl)benzo[d]isoxazole and related compounds demonstrated their evaluation against Mycobacterium tuberculosis. Certain derivatives exhibited moderate to very good antitubercular activity, with minimal cytotoxicity against mammalian cell lines, highlighting their potential in developing new antitubercular therapies (Naidu et al., 2016).
Antimicrobial and Antifungal Activities
The synthesis and biological evaluation of novel isoxazoline derivatives linked via piperazine to benzoisothiazoles were investigated for their cytotoxic activity on tumor cells, with some compounds showing potent cytotoxic and antineoplastic activities. These findings suggest their application as potential antimicrobial and antifungal agents (Byrappa et al., 2017).
Potential for Treating Tuberculosis
A series of 3-(4-(substitutedsulfonyl)piperazin-1-yl)benzo[d]isoxazole analogues were synthesized and evaluated for their in vitro anti-tubercular activity against Mycobacterium tuberculosis. Compounds from this series showed a range of activities, with some demonstrating good activity and selectivity, indicating potential utility in tuberculosis treatment (Naidu et al., 2014).
Anti-inflammatory Applications
Investigation into the anti-inflammatory activity of certain 1-(4-substituted)-2-(−4-(piperazine-1-yl) bis-thiazole-5-yl) 2-methyl-4-nitro-1H-imidazole-1-yl) ethanone compounds revealed significant in vitro anti-inflammatory effects, suggesting potential applications in treating inflammation-related conditions (Ahmed et al., 2017).
Mechanism of Action
Target of Action
Related compounds have been shown to interact with various cellular targets
Mode of Action
It is known that similar compounds can interact with their targets to induce changes in cellular functions . The exact nature of these interactions and the resulting changes would depend on the specific targets of this compound.
Biochemical Pathways
Based on the known actions of similar compounds, it can be inferred that this compound may affect various biochemical pathways . The downstream effects of these changes would depend on the specific pathways affected.
Pharmacokinetics
The molecular weight of the compound is 31938 , which may influence its pharmacokinetic properties. The impact on bioavailability would depend on various factors including the compound’s solubility, stability, and interactions with transport proteins.
Result of Action
Similar compounds have been shown to induce apoptosis in certain cell lines . The specific effects of this compound would depend on its mode of action and the cellular context.
properties
IUPAC Name |
4-[[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]methyl]-5-methyl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4OS/c1-12-13(10-17-21-12)11-19-6-8-20(9-7-19)16-14-4-2-3-5-15(14)22-18-16/h2-5,10H,6-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQVQJXKFXKVHMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CN2CCN(CC2)C3=NSC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Isopropyl-2-(2-(naphthalen-1-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2505696.png)

![N,N-dimethyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-sulfonamide](/img/structure/B2505699.png)

![9-ethyl-3-(4-methoxyphenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2505701.png)


![2-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]cyclopentan-1-one](/img/structure/B2505704.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(diethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2505705.png)
![2-Bromo-N-[(2,5-dichlorothiophen-3-yl)methyl]pyridine-4-carboxamide](/img/structure/B2505707.png)

![Benzyl 2-[4-(7-butyl-3-methyl-2,6-dioxopurin-8-yl)piperazin-1-yl]acetate](/img/structure/B2505714.png)

